Neamine

Nephrotoxicity Ototoxicity Aminoglycoside Toxicity

Neamine (CAS 3947-65-7) is the conserved two-ring pseudodisaccharide core mediating bacterial 16S rRNA A-site binding—the essential pharmacophore for all major aminoglycosides. Unlike larger congeners, its minimal scaffold combines low nephrotoxicity/ototoxicity with potent anti-angiogenic activity targeting angiogenin nuclear translocation, validated in xenograft models. It is the preferred starting scaffold for SAR studies, amphiphilic antibiotic synthesis against MDR pathogens, and stereochemical resistance evasion research. Procure ≥98% purity Neamine to ensure reproducible yields and accurate biological data.

Molecular Formula C12H26N4O6
Molecular Weight 322.36 g/mol
CAS No. 3947-65-7
Cat. No. B104775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeamine
CAS3947-65-7
Synonyms2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine;  Neamine;  Nebramycin X;  Negamicin;  O-2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)-1,3-diamino-1,2,3-trideoxy-D-myo-inositol;  ST 7;  Dekamycin V
Molecular FormulaC12H26N4O6
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
InChIInChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
InChIKeySYJXFKPQNSDJLI-HKEUSBCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neamine (CAS 3947-65-7): Core Aminoglycoside Pharmacophore for Antibacterial and Anti-Angiogenic Research Procurement


Neamine (CAS 3947-65-7) is a pseudodisaccharide aminoglycoside antibiotic derived from the methanolysis of neomycin, comprising only rings I and II (2-deoxystreptamine and neosamine C) of the full four-ring aminoglycoside scaffold [1]. It constitutes the conserved core pharmacophore that mediates specific binding to the bacterial 16S ribosomal RNA A-site, making it the essential recognition element for all 4,5- and 4,6-disubstituted aminoglycosides [2]. Unlike its larger congeners (neomycin B, paromomycin, kanamycin), neamine lacks the additional sugar rings (III and IV) that contribute to both enhanced antibacterial potency and increased nephrotoxicity/ototoxicity . This minimal structural composition renders neamine a critical research tool for structure-activity relationship (SAR) studies and a privileged scaffold for the rational design of next-generation aminoglycosides with improved therapeutic indices [3].

Why Neamine Cannot Be Simply Substituted with Neomycin, Paromomycin, or Kanamycin in Research Applications


Generic substitution among aminoglycosides is precluded by substantial divergences in toxicity profiles, molecular target engagement, and resistance susceptibility that arise from structural differences beyond the conserved neamine core. Neomycin B and paromomycin (four-ring 4,5-disubstituted aminoglycosides) and kanamycin (a three-ring 4,6-disubstituted aminoglycoside) exhibit up to 10-fold higher in vitro antibacterial potency against susceptible strains, but this enhanced activity correlates with pronounced nephrotoxicity and ototoxicity that limits their clinical utility [1]. Critically, the additional rings present in full-length aminoglycosides are the primary sites of modification by aminoglycoside-modifying enzymes (e.g., AACs, APHs, ANTs), which constitute the predominant mechanism of acquired bacterial resistance [2]. Neamine, lacking these rings, displays a distinct resistance profile and serves as a foundational scaffold for engineering derivatives that evade enzymatic inactivation [3]. Furthermore, neamine exhibits unique anti-angiogenic activity targeting angiogenin nuclear translocation—a property not shared by paromomycin and requiring structural features distinct from those governing ribosomal binding [4].

Quantitative Evidence for Neamine (CAS 3947-65-7) Differentiation Against Aminoglycoside Comparators


Reduced Nephrotoxicity and Ototoxicity of Neamine Relative to Neomycin B: Membrane Binding Affinity Comparison

Neamine exhibits substantially reduced nephrotoxic and ototoxic potential compared to neomycin B, a critical differentiation for research applications requiring minimized confounding toxicity. Renal membrane binding affinity, a validated surrogate marker for nephrotoxic potential among aminoglycosides, demonstrates that neamine binds with significantly lower affinity than neomycin B [1]. In vitro ototoxicity assays using cochlear outer hair cell cultures confirm that neamine induces markedly less cellular damage than neomycin B, gentamicin, and amikacin [2]. This reduced toxicity profile is consistently attributed to the absence of rings III and IV present in neomycin B, which contain additional amino groups that enhance both ribosomal binding and off-target interactions with renal tubular epithelial cells and cochlear sensory hair cells.

Nephrotoxicity Ototoxicity Aminoglycoside Toxicity

Differential Anti-Angiogenic Activity: Neamine Inhibits Tumor Growth Whereas Paromomycin Shows No Effect

Neamine demonstrates selective anti-angiogenic activity through inhibition of angiogenin nuclear translocation, a property not shared by the structurally related four-ring aminoglycoside paromomycin. In athymic mouse xenograft models, neamine administered at 30-60 mg/kg (subcutaneous injection, daily for 14 days) significantly inhibited the progression of established human tumor transplants [1]. In contrast, paromomycin administered under comparable conditions showed no antitumor effect [1]. Immunohistochemical analysis confirmed that neamine-mediated tumor growth inhibition correlated with reduced angiogenesis (decreased CD31 staining) and cancer cell proliferation (decreased Ki-67 expression) [1]. The differential activity between neamine and paromomycin highlights that anti-angiogenic efficacy is not a class-wide aminoglycoside property but is specifically conferred by the minimal neamine core structure.

Anti-angiogenesis Angiogenin Tumor Xenograft

Neamine as Optimal Core Structure: Superior RNA Binding and Antibacterial Activity Among Synthetic Pseudodisaccharide Analogues

In a systematic SAR study comparing synthetic pseudodisaccharide analogues designed to probe the optimal positioning of amino groups for ribosomal A-site recognition, the naturally occurring neamine structure was identified as the most effective scaffold among the tested series [1]. Neamine outperformed all synthetic positional isomers in both in vitro RNA binding affinity (measured by fluorescence polarization) and antibacterial activity against Escherichia coli [1]. The study demonstrated that the natural stereochemical and regiochemical arrangement of amino groups in neamine is evolutionarily optimized for prokaryotic ribosomal engagement, with any deviation resulting in reduced binding and antimicrobial efficacy [1]. This finding establishes neamine as the validated minimal pharmacophore against which all novel aminoglycoside derivatives should be benchmarked.

Ribosomal RNA Binding Structure-Activity Relationship Aminoglycoside Design

Stereospecific Binding and Differential Resistance Profile: D-Neamine vs. L-Neamine vs. Aminoglycoside-Resistant E. coli

The binding of aminoglycosides to the bacterial ribosomal A-site is weakly stereospecific, with the natural D-enantiomer of neamine binding approximately 2-fold more tightly to the prokaryotic decoding region construct than the synthetic L-enantiomer [1]. However, functional translation inhibition assays revealed a more pronounced difference: D-neamine inhibited in vitro translation with approximately 5-fold greater potency than L-neamine [1]. Critically, L-neamine inhibited the growth of an aminoglycoside-resistant E. coli strain expressing a kinase that phosphorylates and detoxifies D-series aminoglycosides, with an MIC approximately 3- to 8-fold lower than D-neamine against resistant P. aeruginosa and E. coli, respectively [1]. This differential susceptibility demonstrates that the stereochemical configuration of neamine directly modulates both target engagement and evasion of enzyme-mediated resistance mechanisms.

Stereospecificity Antibiotic Resistance Aminoglycoside-Modifying Enzymes

Distinct pKa Values of Neamine Amino Groups Differentiate Its Protonation State from Neomycin and Paromomycin

Comprehensive NMR-based pKa determination has established the individual macroscopic pKa values for each amino group of neamine, neomycin, and paromomycin, revealing compound-specific protonation states under physiological conditions [1]. The primary amino groups on the 2-deoxystreptamine ring (ring II) and the neosamine ring (ring I) in neamine exhibit distinct pKa values compared to the corresponding amino groups in the larger four-ring aminoglycosides, due to differences in local electrostatic environment and hydrogen-bonding networks conferred by the additional sugar rings [1]. These differential protonation states directly influence the compounds' electrostatic interactions with the negatively charged bacterial outer membrane, ribosomal RNA phosphate backbone, and off-target renal tubular membranes—parameters critical for understanding both antibacterial efficacy and toxicity [1].

Physicochemical Properties pKa Determination NMR Spectroscopy

Neamine Derivatives as Broad-Spectrum Antibacterial Agents: 3',6-Dialkyl Modifications Yield Potent Activity Against ESKAPE Pathogens

Amphiphilic 3',6-dialkyl derivatives of neamine, particularly 3',6-dinonyl neamine and 3',6-di(dimethyloctyl) neamine, exhibit potent antibacterial activity against clinically relevant ESKAPE pathogens including multidrug-resistant Pseudomonas aeruginosa, extended-spectrum beta-lactamase (ESBL)-producing, and carbapenemase-producing strains [1]. These neamine derivatives demonstrated low minimum inhibitory concentrations (MICs) with no increase in MIC during long-duration incubation, indicating robust activity against both planktonic and persistent bacterial populations [1]. The mechanism of action involves membrane targeting rather than solely ribosomal inhibition, as evidenced by bacterial membrane depolarization and permeabilization assays [2]. In contrast, the parent neamine compound exhibits limited standalone antibacterial potency, underscoring the value of the neamine scaffold as a versatile platform for functionalization to achieve broad-spectrum activity against resistant pathogens [1].

Amphiphilic Aminoglycosides ESKAPE Pathogens Antibacterial Resistance

Optimal Research and Industrial Application Scenarios for Neamine (CAS 3947-65-7) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for Next-Generation Aminoglycoside Antibiotics

Neamine serves as the empirically validated optimal core scaffold for the rational design and synthesis of novel aminoglycoside antibiotics. As demonstrated in systematic SAR analyses, the naturally occurring neamine structure outperforms all synthetic pseudodisaccharide positional isomers in both RNA binding affinity and antibacterial activity [1]. Researchers developing aminoglycoside derivatives should utilize neamine as the foundational building block for conjugation with diverse molecular fragments at the O5 or O6 positions, as established by fragment-based virtual screening and 3D-QSAR scoring methodologies [2]. The minimal two-ring structure of neamine provides the essential pharmacophore for ribosomal A-site recognition while offering multiple functionalizable hydroxyl groups for introducing modifications that enhance antibacterial potency, broaden spectrum, or evade resistance mechanisms. Procurement of high-purity neamine is essential for ensuring reproducible synthetic yields and accurate biological activity measurements in SAR campaigns.

Anti-Angiogenic Research Targeting Angiogenin Nuclear Translocation

Neamine is the preferred aminoglycoside for investigating angiogenin-mediated angiogenesis and developing anti-angiogenic therapeutics. In direct comparative xenograft studies, neamine significantly inhibited established human tumor progression at 30-60 mg/kg daily dosing, whereas the structurally related aminoglycoside paromomycin exhibited no antitumor effect [1]. Neamine blocks the nuclear translocation of angiogenin in endothelial cells and suppresses angiogenin-induced cell proliferation in a dose-dependent manner (0.625-25 µM) [2]. Importantly, neamine achieves this anti-angiogenic activity without the nephrotoxicity and ototoxicity associated with neomycin B, making it suitable for extended in vivo studies [3]. Researchers should note that this activity is not shared by all aminoglycosides; substitution with kanamycin, gentamicin, or paromomycin will not recapitulate the angiogenin-inhibitory effects of neamine.

Synthesis of Amphiphilic Neamine Derivatives for Combating Multidrug-Resistant ESKAPE Pathogens

Neamine is an essential starting material for the synthesis of amphiphilic aminoglycoside derivatives with potent activity against multidrug-resistant Gram-negative pathogens. 3',6-Dialkyl neamine derivatives, particularly 3',6-dinonyl neamine and 3',6-di(dimethyloctyl) neamine, exhibit low MICs against clinical isolates of P. aeruginosa, ESBL-producing Enterobacteriaceae, and carbapenemase-producing strains, with no MIC increase during extended incubation [1]. These derivatives function by targeting bacterial membranes, inducing depolarization and permeabilization, rather than relying solely on ribosomal inhibition [2]. Researchers in antimicrobial drug discovery should procure neamine as a versatile scaffold for alkylation, acylation, or conjugation with lipophilic groups to generate membrane-active antibacterial agents. The availability of multiple hydroxyl groups on neamine enables systematic exploration of substitution patterns to optimize antimicrobial efficacy and minimize mammalian cytotoxicity.

Investigation of Aminoglycoside Resistance Mechanisms and Stereochemical Evasion Strategies

Neamine and its enantiomer (L-neamine) provide a unique stereochemical probe for studying aminoglycoside-modifying enzyme-mediated resistance and developing evasion strategies. L-Neamine inhibits the growth of aminoglycoside-resistant E. coli expressing a D-series-specific kinase with 8-fold lower MIC than D-neamine, and 3-fold lower MIC against resistant P. aeruginosa [1]. This differential susceptibility demonstrates that mirror-image aminoglycosides can circumvent certain forms of enzyme-mediated resistance. Researchers investigating resistance mechanisms or screening for resistance-evading aminoglycoside analogues should utilize both D-neamine and L-neamine as stereochemical controls. Additionally, the minimal structure of neamine lacks the ring III and IV modifications that are primary targets for many aminoglycoside-modifying enzymes, making it a valuable template for engineering derivatives that are inherently less susceptible to enzymatic inactivation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.